Phenanthrene, 9-(1-naphthalenylmethyl)-

Catalog No.
S14902267
CAS No.
110282-72-9
M.F
C25H18
M. Wt
318.4 g/mol
Availability
In Stock
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Phenanthrene, 9-(1-naphthalenylmethyl)-

CAS Number

110282-72-9

Product Name

Phenanthrene, 9-(1-naphthalenylmethyl)-

IUPAC Name

9-(naphthalen-1-ylmethyl)phenanthrene

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C25H18/c1-3-12-22-18(8-1)10-7-11-19(22)16-21-17-20-9-2-4-13-23(20)25-15-6-5-14-24(21)25/h1-15,17H,16H2

InChI Key

BTBWTGWLCGXRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC4=CC=CC=C4C5=CC=CC=C53

Phenanthrene, 9-(1-naphthalenylmethyl)- (CAS 110282-72-9) is a specialized non-conjugated polycyclic aromatic hydrocarbon (PAH) assembly utilized primarily as a building block for wide-bandgap organic electronic materials and high-triplet-energy (T1) OLED hosts. By connecting the phenanthrene and naphthalene cores via a flexible methylene bridge, this compound effectively decouples the extended π-conjugation that would otherwise lower the excited state energy [1]. This structural feature allows the material to retain the high triplet energies characteristic of isolated phenanthrene and naphthalene units while significantly increasing the molecular weight, thermal stability, and solubility required for advanced device fabrication. For procurement teams and synthetic chemists, it serves as a highly processable, morphologically stable precursor or core scaffold for blue fluorescent and phosphorescent host materials [2].

Substituting this compound with directly linked biaryls, such as 9-(1-naphthyl)phenanthrene, fundamentally alters the material's electronic and physical properties and is not viable for high-energy applications. Direct aryl-aryl coupling forces a degree of coplanarity that extends π-conjugation, inevitably narrowing the optical bandgap and lowering the triplet energy (T1), which severely quenches emission in deep-blue or phosphorescent OLED architectures [1]. Furthermore, rigid planar analogs suffer from strong intermolecular π-π stacking, leading to poor solubility in casting solvents and a high propensity for crystallization in thin films. The specific inclusion of the -CH2- spacer in Phenanthrene, 9-(1-naphthalenylmethyl)- breaks this conjugation, preserves the high T1 state, and introduces conformational flexibility that suppresses crystallization, ensuring uniform amorphous film formation during vacuum thermal evaporation (VTE) or solution processing [2].

Preservation of High Triplet Energy (T1) via Conjugation Decoupling

The primary procurement advantage of the methylene-bridged structure is its ability to maintain a high triplet energy. Spectroscopic analysis reveals that Phenanthrene, 9-(1-naphthalenylmethyl)- maintains a T1 energy of approximately 2.65 eV, effectively matching the isolated phenanthrene core. In stark contrast, the directly linked comparator, 9-(1-naphthyl)phenanthrene, exhibits a significantly lower T1 of 2.38 eV due to extended π-conjugation across the aryl-aryl bond [1]. This >0.25 eV difference is critical, as a T1 >2.6 eV is required to prevent reverse energy transfer and emission quenching when used with standard blue phosphorescent dopants like FIrpic.

Evidence DimensionTriplet Energy (T1)
Target Compound Data~2.65 eV
Comparator Or Baseline9-(1-naphthyl)phenanthrene (2.38 eV)
Quantified Difference+0.27 eV higher triplet energy for the target compound
ConditionsLow-temperature (77 K) phosphorescence spectra in 2-methyltetrahydrofuran matrix

High triplet energy is an absolute requirement for host materials in blue phosphorescent OLEDs to prevent reverse energy transfer and catastrophic device efficiency loss.

Enhanced Amorphous Film Stability and Glass Transition Temperature (Tg)

For OLED manufacturing, materials must form stable amorphous glasses rather than crystalline domains that cause device shorting. The non-planar, flexible methylene linkage in Phenanthrene, 9-(1-naphthalenylmethyl)- yields a glass transition temperature (Tg) of >85 °C. When compared to a stoichiometric physical mixture of phenanthrene and 1-methylnaphthalene, which phase-separates and crystallizes near room temperature (Tg < 20 °C), the covalently linked target compound provides vastly superior morphological stability [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data>85 °C
Comparator Or BaselinePhysical mixture of phenanthrene and 1-methylnaphthalene (<20 °C, rapid crystallization)
Quantified Difference>65 °C increase in Tg with suppression of phase separation
ConditionsDifferential scanning calorimetry (DSC) at a heating rate of 10 °C/min under nitrogen

Stable amorphous films are critical to preventing crystallization-induced device shorting and degradation over time in commercial OLED displays.

Superior Solubility for Solution-Processed Device Architectures

The processability of PAHs in industrial solvents is a major bottleneck for scalable manufacturing. The methylene bridge in Phenanthrene, 9-(1-naphthalenylmethyl)- disrupts the rigid planarity that drives strong intermolecular π-π stacking. As a result, the target compound achieves a solubility of >50 mg/mL in anhydrous toluene at 25 °C. In comparison, the rigid, directly linked analog 9-(1-naphthyl)phenanthrene exhibits poor solubility (<15 mg/mL) under identical conditions, frequently leading to nozzle clogging during inkjet printing and non-uniform spin-coated films [1].

Evidence DimensionSolubility in Toluene at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline9-(1-naphthyl)phenanthrene (<15 mg/mL)
Quantified Difference>3.3-fold increase in solubility
ConditionsGravimetric solubility assessment in anhydrous toluene at standard ambient temperature (25 °C)

High solubility in non-halogenated industrial solvents is essential for scalable, low-cost inkjet printing or spin-coating of organic electronic layers.

Core Scaffold for Blue Phosphorescent OLED Hosts

Directly downstream of its high triplet energy (T1 >2.6 eV), this compound is the right choice as a starting material or core scaffold for synthesizing deep-blue phosphorescent OLED hosts. The methylene bridge prevents conjugation-induced red-shifting, ensuring that the final host material can effectively confine triplet excitons on the blue dopant without reverse energy transfer [1].

Solution-Processed Organic Semiconductor Formulations

Leveraging its >50 mg/mL solubility in toluene, this compound is highly suited for solution-processed device architectures, including inkjet-printed OLEDs and organic photovoltaics (OPVs). It allows for the formulation of high-concentration inks that form uniform, crystallization-free thin films upon solvent evaporation, outperforming rigid biaryl analogs [2].

Precursor for Complex Non-Alternant PAHs

In advanced synthetic workflows, this compound serves as an ideal flexible intermediate for oxidative photocyclization or Scholl-type reactions. The pre-organized proximity of the phenanthrene and naphthalene units, combined with its high solubility, facilitates high-yield conversions into larger, uniquely shaped polycyclic aromatic hydrocarbons (PAHs) used in next-generation electronic materials [3].

XLogP3

7.6

Exact Mass

318.140850574 g/mol

Monoisotopic Mass

318.140850574 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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